molecular formula C22H20BrN3O2S B11443776 8-(5-bromo-2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(5-bromo-2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11443776
M. Wt: 470.4 g/mol
InChI Key: RXHQPUQROLOBNS-UHFFFAOYSA-N
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Description

8-(5-bromo-2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group, a methylphenyl group, and a thiadiazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the bromination of 2-methoxyphenyl compounds, followed by the introduction of the methylphenyl group through a series of substitution reactions. The formation of the thiadiazine ring is achieved through cyclization reactions under specific conditions, such as the presence of catalysts and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The brominated methoxyphenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(5-bromo-2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other brominated methoxyphenyl derivatives and thiadiazine-containing molecules. Compared to these compounds, 8-(5-bromo-2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20BrN3O2S

Molecular Weight

470.4 g/mol

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-3-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20BrN3O2S/c1-14-5-3-4-6-19(14)25-12-26-21(27)10-16(18(11-24)22(26)29-13-25)17-9-15(23)7-8-20(17)28-2/h3-9,16H,10,12-13H2,1-2H3

InChI Key

RXHQPUQROLOBNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC(=C4)Br)OC

Origin of Product

United States

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